molecular formula C14H14N4O4 B5753743 N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitrophenoxy)acetamide

N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5753743
M. Wt: 302.29 g/mol
InChI Key: NGYSVJQGGVBXAM-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and an acetamide group linked to a nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and urea under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Attachment of the Nitrophenoxy Moiety: The final step involves the nucleophilic substitution reaction where the nitrophenoxy group is attached to the acetamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the nitro group.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents like hydrogen gas with a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Products may include carboxylic acids or nitroso compounds.

    Reduction: Products may include amines or hydroxylamines.

    Substitution: Products may include various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitrophenoxy)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Agricultural Chemistry: Potential use as a pesticide or herbicide.

    Materials Science: Potential use in the synthesis of advanced materials or polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    In Agricultural Chemistry: The compound may interfere with the metabolic processes of pests or weeds, leading to their death or inhibition.

Comparison with Similar Compounds

Similar compounds might include:

    N-(4,6-dimethylpyrimidin-2-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a nitro group.

    N-(4,6-dimethylpyrimidin-2-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.

These comparisons highlight the unique properties of the nitro group, such as its electron-withdrawing effects and potential for further chemical transformations.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-9-7-10(2)16-14(15-9)17-13(19)8-22-12-5-3-11(4-6-12)18(20)21/h3-7H,8H2,1-2H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYSVJQGGVBXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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